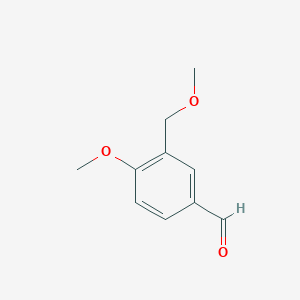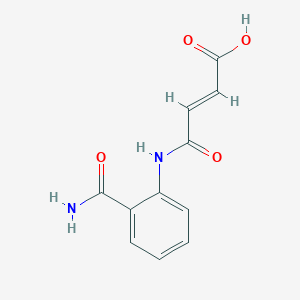
5-苯基-1,2,3-噻二唑-4-羧酸
描述
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a chemical compound with numerous applications in the pharmaceutical and agrochemical industries . It belongs to the class of heterocyclic compounds and is known for its various biological activities . The IUPAC name of this compound is 4-phenyl-1H-1lambda3,2,3-thiadiazole-5-carboxylic acid . Its molecular formula is C9H6N2O2S and it has a molecular weight of 206.22 g/mol .
Synthesis Analysis
The synthesis of thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, often involves starting from ethyl-4,4,4-trifluoroacetoacetate and ethyl carbazate . The reactions are typically monitored by thin layer chromatography (TLC) on precoated silica gel .Molecular Structure Analysis
The molecular structure of 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid includes a thiadiazole ring, a phenyl ring, and a carboxylic acid group . The thiadiazole ring is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .Chemical Reactions Analysis
Thiadiazole derivatives, including 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid, have been found to display a broad spectrum of biological activities . The nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .Physical And Chemical Properties Analysis
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid is a solid at room temperature . It should be stored at a temperature between 2 and 8 degrees Celsius . The compound’s relatively good liposolubility is most likely attributed to the presence of the sulfur atom .科学研究应用
合成和衍生物形成
- 5-苯基-1,2,3-噻二唑-4-羧酸已被用于各种合成过程。例如,它已被转化为酰胺、乙酯和叠氮化物,展示了它在化学转化中的多功能性 (Looker & Wilson, 1965)。
抗肿瘤性质
- 这种化合物及其衍生物具有潜在的抗肿瘤(抗癌)性质。已合成各种衍生物并对它们在癌细胞系中的功效进行了研究,表明了这种化合物在癌症研究中的重要性 (Kumar, Kumar, Chang, & Shah, 2010)。
对酶的抑制作用
- 5-苯基-1,2,3-噻二唑-4-羧酸的衍生物显示出对某些酶的抑制作用,例如碳酸酐酶同工酶。这表明它们在开发新的治疗剂方面具有潜力 (Bülbül, Kasımoğulları, & Küfrevioğlu, 2008)。
液晶行为
- 这种化合物的某些衍生物已被研究其液晶行为。这项研究对于开发具有潜在应用于显示器和其他电子设备的新材料至关重要 (Jaffer, Aldhaif, & Tomi, 2017)。
缓蚀作用
- 包括5-苯基-1,2,3-噻二唑-4-羧酸衍生物在内的苯基取代氨基噻二唑已被合成并研究为缓蚀剂。这项研究对于保护工业应用中的金属具有重要意义 (Tang, Yang, Yin, Liu, Wan, & Wang, 2009)。
抗微生物活性
- 有几项研究探讨了从5-苯基-1,2,3-噻二唑-4-羧酸衍生的化合物的抗微生物活性。这项研究有助于发现新的抗微生物剂,这在对抗耐药细菌菌株的斗争中至关重要 (Farghaly, Abdallah, & Muhammad, 2011)。
安全和危害
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid may cause skin irritation, respiratory irritation, and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as wearing gloves, protective clothing, and eye/face protection should be taken when handling this compound .
属性
IUPAC Name |
5-phenylthiadiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-8(14-11-10-7)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQVOJPPGWAQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974317 | |
| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
CAS RN |
58792-15-7 | |
| Record name | NSC19789 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19789 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyl-1,2,3-thiadiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40974317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)

![4-[4-(3-Carboxy-acryloyl)-piperazin-1-yl]-4-oxo-but-2-enoic acid](/img/structure/B1361456.png)




![Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate](/img/structure/B1361466.png)




